molecular formula C24H26N4O4 B11012095 ethyl 3-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate

ethyl 3-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate

Cat. No.: B11012095
M. Wt: 434.5 g/mol
InChI Key: RAKVISILOXPROI-UHFFFAOYSA-N
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Description

Ethyl 3-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate: is a complex organic compound with the following structure:

C20H20N4O4\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_4 C20​H20​N4​O4​

It consists of an ethyl ester group attached to a benzoate ring, which contains a benzene ring and a carbonyl group. The compound’s IUPAC name is ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate .

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of ethyl 3-aminobenzoate with trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid . The reaction typically occurs under mild conditions, and the resulting product is purified through recrystallization or chromatography.

Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles. Optimization for yield, cost, and safety considerations play a crucial role in large-scale production.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including:

Common Reagents: Reagents commonly used in reactions involving this compound include:

  • Acidic or basic solutions for hydrolysis.
  • Palladium catalysts for Suzuki–Miyaura coupling.

Major Products: The hydrolysis of ethyl 3-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate yields 3-aminobenzoic acid and the corresponding alcohol.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may serve as a potential drug candidate due to its unique structure and reactivity.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It could be used as a building block for the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

While there are no direct analogs to this compound, its structural features make it distinct. Researchers may compare it to related esters or benzotriazine derivatives.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 3-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]benzoate

InChI

InChI=1S/C24H26N4O4/c1-2-32-24(31)18-6-5-7-19(14-18)25-22(29)17-12-10-16(11-13-17)15-28-23(30)20-8-3-4-9-21(20)26-27-28/h3-9,14,16-17H,2,10-13,15H2,1H3,(H,25,29)

InChI Key

RAKVISILOXPROI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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